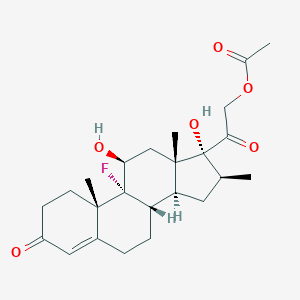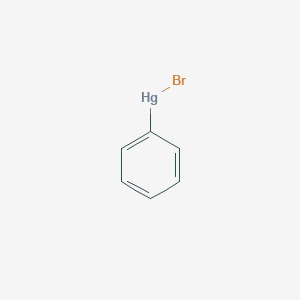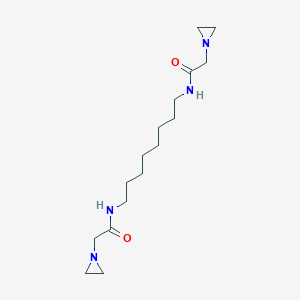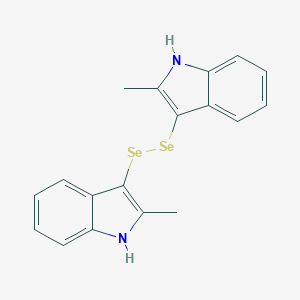
Di(2-methyl-3-indolyl) diselenide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(2-methyl-3-indolyl) diselenide (DMID) is a compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMID is a selenium-containing compound that belongs to the class of diselenides. It has a molecular formula of C26H20N2Se2 and a molecular weight of 520.4 g/mol.
科学研究应用
Di(2-methyl-3-indolyl) diselenide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Di(2-methyl-3-indolyl) diselenide has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. In agriculture, Di(2-methyl-3-indolyl) diselenide has been shown to enhance plant growth and protect plants from various stresses, including drought, salinity, and heavy metal toxicity. In environmental science, Di(2-methyl-3-indolyl) diselenide has been shown to have the potential to remove pollutants from water and soil.
作用机制
The mechanism of action of Di(2-methyl-3-indolyl) diselenide is complex and not fully understood. However, it has been suggested that Di(2-methyl-3-indolyl) diselenide exerts its biological effects through multiple pathways, including the activation of the Nrf2/Keap1 pathway, the inhibition of NF-κB signaling, and the induction of oxidative stress. Di(2-methyl-3-indolyl) diselenide has also been shown to interact with various enzymes, including glutathione peroxidase, thioredoxin reductase, and caspases.
生化和生理效应
Di(2-methyl-3-indolyl) diselenide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to possess potent antioxidant properties, which may be attributed to its ability to activate the Nrf2/Keap1 pathway. Di(2-methyl-3-indolyl) diselenide has also been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit NF-κB signaling. In addition, Di(2-methyl-3-indolyl) diselenide has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. Di(2-methyl-3-indolyl) diselenide has also been shown to enhance plant growth and protect plants from various stresses, including drought, salinity, and heavy metal toxicity.
实验室实验的优点和局限性
Di(2-methyl-3-indolyl) diselenide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations associated with Di(2-methyl-3-indolyl) diselenide, including its limited solubility in water and its potential to undergo oxidation in the presence of air.
未来方向
There are several future directions for the study of Di(2-methyl-3-indolyl) diselenide. One area of research is the development of more efficient synthesis methods for Di(2-methyl-3-indolyl) diselenide. Another area of research is the investigation of the potential applications of Di(2-methyl-3-indolyl) diselenide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, the potential use of Di(2-methyl-3-indolyl) diselenide in agriculture and environmental science should also be explored further. Finally, the development of novel Di(2-methyl-3-indolyl) diselenide derivatives with improved properties should also be investigated.
合成方法
Di(2-methyl-3-indolyl) diselenide can be synthesized through a variety of methods, including the reaction of indole with selenium dioxide, the reaction of indole with diselenide, and the reaction of indole with selenourea. However, the most common method for synthesizing Di(2-methyl-3-indolyl) diselenide is the reaction of indole with selenenyl chloride in the presence of a base. This method involves the addition of selenenyl chloride to indole in the presence of a base, followed by the formation of Di(2-methyl-3-indolyl) diselenide through a nucleophilic substitution reaction.
属性
CAS 编号 |
1233-38-1 |
|---|---|
产品名称 |
Di(2-methyl-3-indolyl) diselenide |
分子式 |
C18H16N2Se2 |
分子量 |
418.3 g/mol |
IUPAC 名称 |
2-methyl-3-[(2-methyl-1H-indol-3-yl)diselanyl]-1H-indole |
InChI |
InChI=1S/C18H16N2Se2/c1-11-17(13-7-3-5-9-15(13)19-11)21-22-18-12(2)20-16-10-6-4-8-14(16)18/h3-10,19-20H,1-2H3 |
InChI 键 |
NJJZNPJBFHOLGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)[Se][Se]C3=C(NC4=CC=CC=C43)C |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)[Se][Se]C3=C(NC4=CC=CC=C43)C |
同义词 |
Bis(2-methyl-1H-indol-3-yl) perselenide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



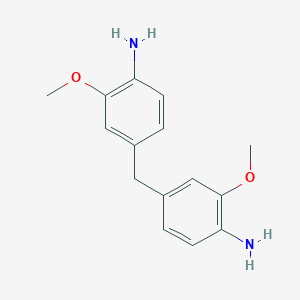
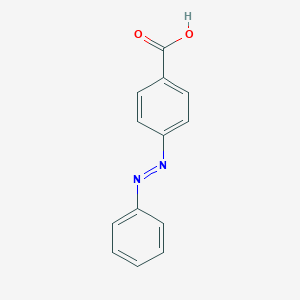

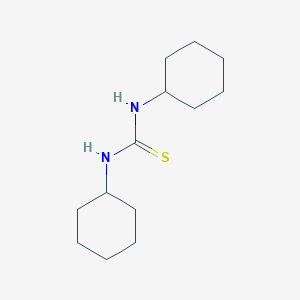
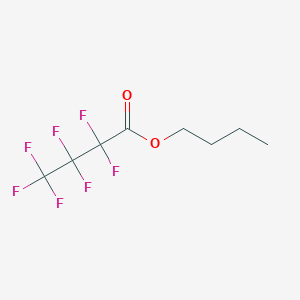
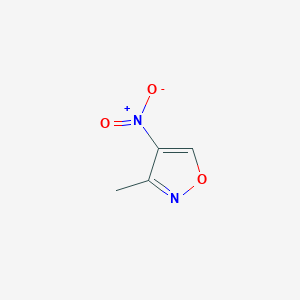
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)
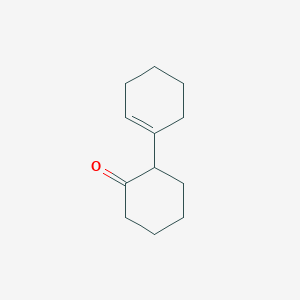
phosphonium bromide](/img/structure/B73364.png)
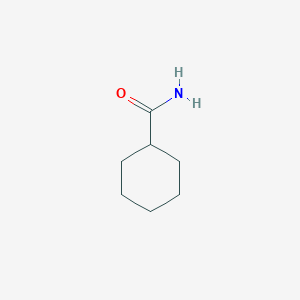
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)
